molecular formula C18H14 B13758924 7-methyl-7H-benzo[c]fluorene CAS No. 52086-07-4

7-methyl-7H-benzo[c]fluorene

Katalognummer: B13758924
CAS-Nummer: 52086-07-4
Molekulargewicht: 230.3 g/mol
InChI-Schlüssel: UMFMSMTZMLZPLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-7H-benzo[c]fluorene is a heterocyclic organic compound with the molecular formula C18H14. It is a derivative of benzo[c]fluorene, characterized by the presence of a methyl group at the 7th position. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are known for their complex structures and significant chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-7H-benzo[c]fluorene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing reaction conditions such as temperature, catalysts, and reaction time to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-7H-benzo[c]fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[c]fluorenone derivatives, while reduction may produce various hydrogenated forms of the compound .

Wissenschaftliche Forschungsanwendungen

7-Methyl-7H-benzo[c]fluorene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-methyl-7H-benzo[c]fluorene involves its interaction with DNA to form adducts. This process is facilitated by the enzyme cytochrome P450, which metabolizes the compound into reactive intermediates capable of binding to DNA. These DNA adducts can lead to mutations and potentially carcinogenic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Methyl-7H-benzo[c]fluorene is unique due to the presence of the methyl group at the 7th position, which influences its chemical reactivity and biological interactions. This structural modification can affect its ability to form DNA adducts and its overall stability compared to its non-methylated counterparts .

Eigenschaften

CAS-Nummer

52086-07-4

Molekularformel

C18H14

Molekulargewicht

230.3 g/mol

IUPAC-Name

7-methyl-7H-benzo[c]fluorene

InChI

InChI=1S/C18H14/c1-12-14-7-4-5-9-17(14)18-15(12)11-10-13-6-2-3-8-16(13)18/h2-12H,1H3

InChI-Schlüssel

UMFMSMTZMLZPLT-UHFFFAOYSA-N

Kanonische SMILES

CC1C2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C14

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.